4-n-Hexyloxybenzonitrile
Description
4-n-Hexyloxybenzonitrile is a benzonitrile derivative featuring a hexyloxy (-O-C₆H₁₃) substituent at the para position of the benzene ring. The compound’s alkoxy chain likely enhances mesogenic properties, making it relevant for materials science.
Properties
IUPAC Name |
4-hexoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGNLQDUZSZDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397429 | |
| Record name | 4-n-Hexyloxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66052-06-0 | |
| Record name | 4-n-Hexyloxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Hexyloxybenzonitrile can be synthesized through the reaction of 4-cyanophenol with 1-bromohexane in the presence of potassium carbonate. The reaction is typically carried out in dimethylformamide (DMF) as the solvent and stirred at room temperature for 18 hours. The solid by-products are filtered off, and the solution is partitioned between ethyl acetate and hydrochloric acid to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-n-Hexyloxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium or potassium cyanide in ethanol can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
4-n-Hexyloxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-n-Hexyloxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Substituent Group | Key Functional Features |
|---|---|---|
| This compound | -O-C₆H₁₃ (alkoxy) | Ether linkage, long alkyl chain |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | -C₅H₁₁-cyclohexyl | Bulky cyclohexyl group, rigid core |
| 4-(hexylamino)benzonitrile | -NH-C₆H₁₃ (amino) | Primary amine, higher reactivity |
| 4-(2-Nitrophenoxy)benzonitrile | -O-C₆H₄-NO₂ (nitrophenoxy) | Electron-withdrawing nitro group |
- This compound : The hexyloxy group provides flexibility and moderate polarity, favoring liquid crystalline behavior .
- 4-(trans-4-Pentylcyclohexyl)benzonitrile : The cyclohexyl group enhances thermal stability and mesophase range, commonly used in liquid crystal displays (LCDs) .
- 4-(hexylamino)benzonitrile: The amino group increases reactivity, posing higher acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
Hazard Profiles and Handling
Table 2: Hazard Classification Comparison
- Stability: 4-(hexylamino)benzonitrile is stable under normal conditions but incompatible with strong acids/bases , whereas 4-(trans-4-Pentylcyclohexyl)benzonitrile requires dry storage to prevent degradation .
Table 3: Application Comparison
Biological Activity
4-n-Hexyloxybenzonitrile is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzonitriles, characterized by a benzene ring substituted with a hexyloxy group and a nitrile group. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Properties
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
Case Study 1: Anti-Inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various benzonitriles, including this compound. Researchers found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The results indicated a potential for developing new anti-inflammatory drugs based on this chemical structure.
| Compound | Cytokine Reduction (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 12.5 |
| Control | - | - |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of this compound, researchers tested its effects on breast cancer cell lines (MCF-7). The findings demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 55 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nuclear Factor kappa B (NF-kB) : This pathway is crucial in regulating immune response and inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest : Evidence suggests that it can halt the progression of the cell cycle in cancer cells, preventing proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
